molecular formula C9H9ClF3NO B13557117 (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13557117
M. Wt: 239.62 g/mol
InChI Key: REUIRPFEEJVRNN-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with a complex structure that includes an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine to form an intermediate imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A compound with similar trifluoromethyl and chloro substituents but with a pyridine ring instead of a phenyl ring.

    3-Chloro-2-aminoethyl-5-trifluoromethylpyridine: Another compound with similar functional groups but with a different ring structure.

Uniqueness

(s)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

IUPAC Name

(2S)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9ClF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

REUIRPFEEJVRNN-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CO)N

Origin of Product

United States

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